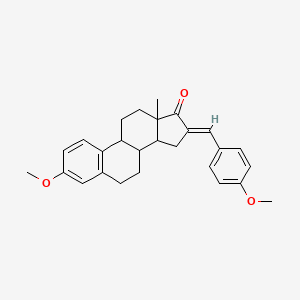![molecular formula C21H20ClN9S B10896795 N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10896795.png)
N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
-
Core Structure: : The core consists of a 1,3,4-thiadiazol-2-amine scaffold. Thiadiazoles are five-membered heterocycles containing sulfur and nitrogen atoms. In this case, the amine group is attached to the thiadiazole ring.
-
Functional Groups: : The compound also features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The pyrazole ring is further substituted with a benzyl group and a chloromethyl-pyrazole moiety.
-
Biological Relevance: : Imidazole-containing compounds like this one play crucial roles in biological processes. For instance, imidazole is a key component of histidine, purine, and histamine. These compounds are involved in protein function, DNA structure, and neurotransmission.
準備方法
The synthesis of this compound involves several steps. While I don’t have specific data on this exact compound, I can provide general insights:
Step 1: Synthesize the core using appropriate reagents and conditions.
Step 2: Introduce the ring by reacting the core with a suitable pyrazole derivative.
Step 3: Install the via a benzylating agent.
Step 4: Finally, chlorinate the compound to add the moiety.
化学反応の分析
この化合物は、さまざまな反応を起こす可能性があります。
酸化: チアジアゾール環のチオール基の酸化。
置換: ピラゾールの窒素原子における置換反応。
還元: クロロメチル基の還元。
一般的な試薬には、塩化チオニル 、ヒドラジン 、水素化ホウ素ナトリウム などがあります。
科学的研究の応用
この化合物の応用は、複数の分野にわたっています。
医学: 抗菌剤、抗腫瘍剤、または抗炎症剤としての可能性を調査します。
化学: 他の複雑な分子のビルディングブロックとして使用します。
産業: 材料科学や触媒における用途を探ります。
作用機序
この化合物の作用機序は、特定の分子標的との相互作用に関与している可能性があります。例えば、酵素を阻害したり、受容体を調節したりすることが考えられます。これについては、さらなる研究が必要です。
類似化合物との比較
類似化合物の直接的なリストはありませんが、他のイミダゾール含有分子と比較することができます。この化合物の独自性は、チアジアゾールコア、ピラゾール環、ベンジル基の組み合わせにあります。
特性
分子式 |
C21H20ClN9S |
|---|---|
分子量 |
466.0 g/mol |
IUPAC名 |
N-(1-benzylpyrazol-3-yl)-5-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C21H20ClN9S/c1-14-19(22)15(2)31(26-14)13-30-10-8-17(27-30)20-24-25-21(32-20)23-18-9-11-29(28-18)12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,23,25,28) |
InChIキー |
AUXSEVRYGCNEHA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CN2C=CC(=N2)C3=NN=C(S3)NC4=NN(C=C4)CC5=CC=CC=C5)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(1H-indol-3-yl)propanehydrazide](/img/structure/B10896729.png)
![Methyl [5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B10896737.png)
![Ethyl 4-ethyl-2-{[(4-fluorophenyl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B10896738.png)
![N'-[(1E)-heptylidene]naphthalene-1-carbohydrazide](/img/structure/B10896744.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-2-methylbenzamide](/img/structure/B10896750.png)
![N-[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896766.png)
![6-[(4-Benzylpiperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10896771.png)

![4-[(2-chloro-5-methylphenoxy)methyl]-N'-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide](/img/structure/B10896776.png)
![2-(1-Adamantyl)-1-{4-[4-nitro-3-(phenethylamino)phenyl]piperazino}-1-ethanone](/img/structure/B10896780.png)
![5-[(2-nitrophenoxy)methyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B10896782.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]decanehydrazide](/img/structure/B10896784.png)
![3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide](/img/structure/B10896788.png)
